

Physical and chemical properties of 4,4-Dimethylpent-2-ynoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,4-Dimethylpent-2-ynoic acid

Cat. No.: B1367264

[Get Quote](#)

An In-depth Technical Guide on 4,4-Dimethylpent-2-ynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethylpent-2-ynoic acid, a carboxylic acid featuring a tert-butyl group adjacent to an alkyne functionality, presents a unique structural motif of interest in organic synthesis and medicinal chemistry. Its rigid, linear alkyne component and bulky hydrophobic group make it a potential building block for constructing complex molecular architectures. This technical guide provides a comprehensive overview of the known physical and chemical properties of **4,4-Dimethylpent-2-ynoic acid**, detailed experimental protocols for their determination, and a proposed synthetic pathway.

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of **4,4-Dimethylpent-2-ynoic acid**. While some experimental data is available, certain properties are based on computational predictions and should be considered as such.

Table 1: General and Physical Properties

Property	Value	Source
IUPAC Name	4,4-Dimethylpent-2-yneic acid	PubChem[1]
CAS Number	52418-50-5	PubChem[1]
Molecular Formula	C ₇ H ₁₀ O ₂	PubChem[1]
Molecular Weight	126.15 g/mol	PubChem[1]
Physical Form	Solid	Sigma-Aldrich[2]
Boiling Point	126 °C at 755 Torr	ChemicalBook
Melting Point	Data not available	
Solubility	Data not available	

Table 2: Acid-Base and Spectroscopic Properties

Property	Value	Source
pKa (Predicted)	0.79 ± 0.10	ChemicalBook
¹ H NMR	Data not available	
¹³ C NMR	Data not available	
IR Spectrum	Data not available	

Experimental Protocols

Detailed experimental protocols for determining the key physical and chemical properties of **4,4-Dimethylpent-2-yneic acid** are provided below. These are generalized procedures for carboxylic acids and can be adapted for this specific compound.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes
- Spatula
- Mortar and pestle (optional)

Procedure:

- Ensure the sample of **4,4-Dimethylpent-2-yneic acid** is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
- Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
- Place the capillary tube in the heating block of the melting point apparatus.
- Set the apparatus to heat at a rate of 10-15 °C per minute for a preliminary, approximate melting point determination.
- Observe the sample through the magnifying lens. The melting range begins when the first drop of liquid appears and ends when the entire sample has melted.
- Allow the apparatus to cool.
- For an accurate determination, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C per minute.
- Record the temperature range from the first appearance of liquid to complete liquefaction.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

- Test tubes and rack
- Graduated pipettes or cylinders
- Vortex mixer or stirring rods
- Analytical balance

Procedure for Qualitative Solubility:

- Place approximately 20-30 mg of **4,4-Dimethylpent-2-yneic acid** into separate test tubes.
- To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, diethyl ether, dichloromethane, toluene).
- Agitate the mixtures vigorously for 1-2 minutes using a vortex mixer or by stirring.
- Observe and record whether the solid dissolves completely, partially, or not at all at room temperature.
- For sparingly soluble samples, gentle heating can be applied to assess temperature effects on solubility.

Procedure for Quantitative Solubility (g/100 mL):

- Prepare a saturated solution of **4,4-Dimethylpent-2-yneic acid** in the desired solvent at a specific temperature by adding an excess of the solid to a known volume of the solvent in a sealed container.
- Agitate the mixture for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
- Allow any undissolved solid to settle.
- Carefully withdraw a known volume of the clear supernatant and transfer it to a pre-weighed container.
- Evaporate the solvent completely under reduced pressure or in a fume hood.

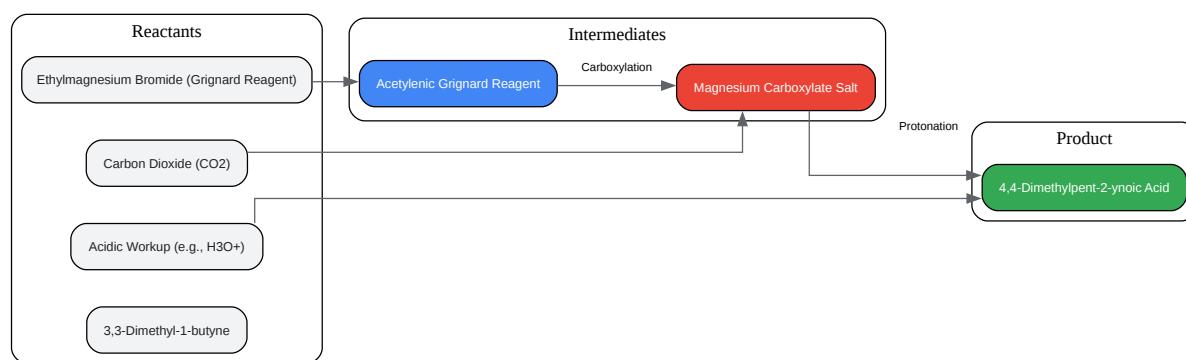
- Weigh the container with the solid residue.
- Calculate the mass of the dissolved solid and express the solubility in grams per 100 mL of solvent.

Determination of pKa (Acid Dissociation Constant)

Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.

Apparatus:

- pH meter with a glass electrode
- Burette
- Beaker
- Magnetic stirrer and stir bar
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)


Procedure:

- Accurately weigh a sample of **4,4-Dimethylpent-2-yneic acid** and dissolve it in a known volume of deionized water. If the acid is not sufficiently soluble in water, a co-solvent such as ethanol or methanol may be used, and the apparent pKa will be determined.
- Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
- Allow the pH reading to stabilize and record the initial pH.
- Begin titrating with the standardized NaOH solution, adding small increments (e.g., 0.1-0.2 mL) at a time.
- Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding.

- Continue the titration past the equivalence point (the point of inflection in the titration curve).
- Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
- The equivalence point is the volume of NaOH at the steepest part of the curve. The volume of NaOH at the half-equivalence point is half of this value.
- The pKa is equal to the pH of the solution at the half-equivalence point.

Synthesis of 4,4-Dimethylpent-2-ynoic Acid

A common and effective method for the synthesis of α,β -acetylenic acids is through the carboxylation of an acetylenic Grignard reagent. The proposed synthesis of **4,4-Dimethylpent-2-ynoic acid** involves the reaction of the Grignard reagent derived from 3,3-dimethyl-1-butyne with carbon dioxide.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **4,4-Dimethylpent-2-ynoic acid**.

Biological Activity and Drug Development Potential

As of the date of this guide, there is no publicly available information regarding the biological activity, mechanism of action, or potential applications in drug development for **4,4-Dimethylpent-2-ynoic acid**.

Dimethylpent-2-ynoic acid. No studies detailing its effects in cell-based assays, enzyme inhibition, or as a pharmacological agent have been identified in the scientific literature. Therefore, a signaling pathway diagram cannot be provided at this time.

Conclusion

4,4-Dimethylpent-2-ynoic acid is a readily synthesizable compound with distinct physical and chemical properties stemming from its unique molecular structure. This guide provides a foundational understanding of these properties and outlines the experimental procedures for their verification. The lack of data on its biological activity highlights an opportunity for future research to explore the potential of this compound in medicinal chemistry and drug discovery. Researchers are encouraged to use the provided protocols as a starting point for their investigations into this and similar molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,4-Dimethylpent-2-ynoic acid | C7H10O2 | CID 12840217 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 4,4-Dimethylpent-2-ynoic acid | 52418-50-5 [sigmaaldrich.com]
- To cite this document: BenchChem. [Physical and chemical properties of 4,4-Dimethylpent-2-ynoic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1367264#physical-and-chemical-properties-of-4-4-dimethylpent-2-ynoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com